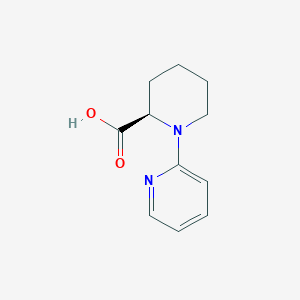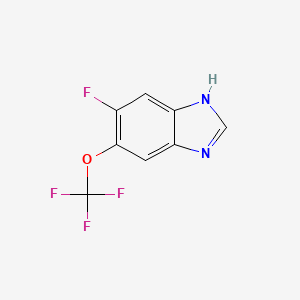
5-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole: is a fluorinated benzimidazole derivative Benzimidazoles are a class of heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole typically involves the introduction of fluorine and trifluoromethoxy groups into the benzimidazole core. One common method is the nucleophilic aromatic substitution reaction, where a suitable benzimidazole precursor is reacted with fluorinating agents and trifluoromethoxy sources under controlled conditions. The reaction conditions often include the use of polar aprotic solvents, elevated temperatures, and catalysts to facilitate the substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available starting materials. The process may include steps such as halogenation, nucleophilic substitution, and cyclization reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced benzimidazole derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Fluorinated benzimidazoles have shown promise in various biological assays, including antimicrobial, antiviral, and anticancer activities.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its fluorinated structure can enhance drug-like properties, such as metabolic stability and bioavailability, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, agrochemicals, and other high-tech industries.
Wirkmechanismus
The mechanism of action of 5-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins, enzymes, or receptors. The trifluoromethoxy group can further modulate the compound’s physicochemical properties, influencing its interaction with biological systems. The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
5-Fluoro-1H-benzimidazole: Lacks the trifluoromethoxy group, resulting in different physicochemical properties and biological activities.
6-(Trifluoromethoxy)-1H-benzimidazole: Lacks the fluorine atom at the 5-position, leading to variations in reactivity and biological effects.
5,6-Difluoro-1H-benzimidazole: Contains two fluorine atoms but lacks the trifluoromethoxy group, affecting its overall properties.
Uniqueness: 5-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole is unique due to the presence of both fluorine and trifluoromethoxy groups. This combination imparts distinct electronic and steric effects, enhancing its reactivity and potential biological activity. The compound’s unique structure makes it a valuable candidate for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H4F4N2O |
|---|---|
Molekulargewicht |
220.12 g/mol |
IUPAC-Name |
6-fluoro-5-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H4F4N2O/c9-4-1-5-6(14-3-13-5)2-7(4)15-8(10,11)12/h1-3H,(H,13,14) |
InChI-Schlüssel |
UCHNUQVWOUZBAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1F)OC(F)(F)F)N=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


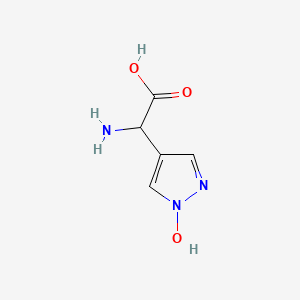



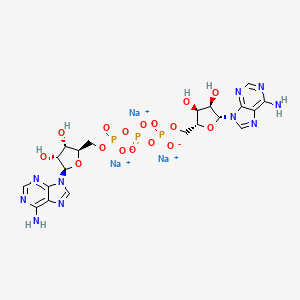



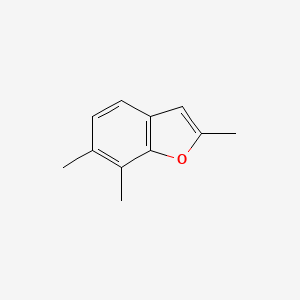
![2-(Bromomethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12859798.png)
